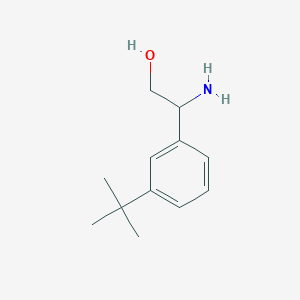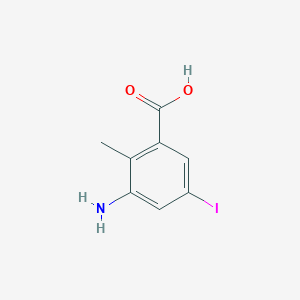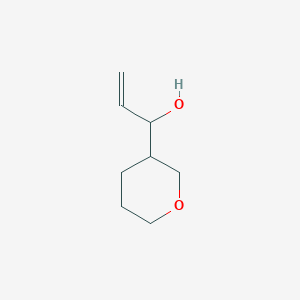![molecular formula C7H8O2S B13551215 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, mixture of diastereomers, is a bicyclic compound containing a sulfur atom. It is known for its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves the reaction of a suitable diene with sulfur-containing reagents under controlled conditions. One common method includes the Diels-Alder reaction, where a diene reacts with sulfur dioxide to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification processes such as crystallization or distillation to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions .
類似化合物との比較
Similar Compounds
2-azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom instead of sulfur.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Lacks the sulfur atom but has a similar bicyclic structure.
Uniqueness
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct reactivity and properties compared to its nitrogen or oxygen analogs. This uniqueness makes it valuable in specific chemical and industrial applications .
特性
分子式 |
C7H8O2S |
|---|---|
分子量 |
156.20 g/mol |
IUPAC名 |
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)6-4-1-2-5(3-4)10-6/h1-2,4-6H,3H2,(H,8,9) |
InChIキー |
CWRHFQYONFNLQW-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1SC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


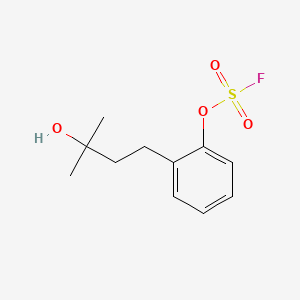
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
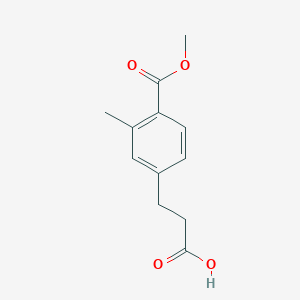
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

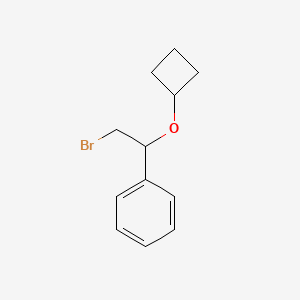
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)

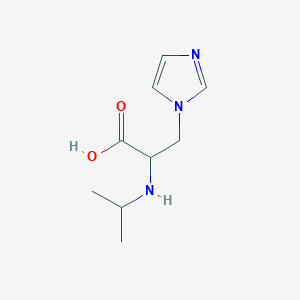

![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
